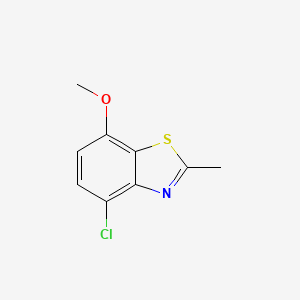
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci): is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position, a methoxy group at the 7th position, and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 4-chloro-7-methoxy-2-methylbenzaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, its interaction with DNA and cellular proteins can lead to anticancer effects by inducing apoptosis in cancer cells.
類似化合物との比較
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Mercaptobenzothiazole
- 4-Methoxybenzoyl chloride
Comparison: Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Chloro-7-methoxy-2-methylquinoline, the presence of the sulfur atom in the benzothiazole ring enhances its reactivity and potential biological activities. 2-Mercaptobenzothiazole, on the other hand, has a thiol group that significantly alters its chemical behavior and applications. 4-Methoxybenzoyl chloride is primarily used as an acylating agent, whereas Benzothiazole,4-chloro-7-methoxy-2-methyl-(9ci) is more versatile in its applications across different fields.
特性
分子式 |
C9H8ClNOS |
|---|---|
分子量 |
213.68 g/mol |
IUPAC名 |
4-chloro-7-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-5-11-8-6(10)3-4-7(12-2)9(8)13-5/h3-4H,1-2H3 |
InChIキー |
ZMCLFOKPJANGJC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2S1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















